molecular formula C15H14F2N2O4S2 B2846689 N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,4-difluorobenzenesulfonamide CAS No. 941899-41-8

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,4-difluorobenzenesulfonamide

Cat. No. B2846689
CAS RN: 941899-41-8
M. Wt: 388.4
InChI Key: UYGMYPRXEIARSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,4-difluorobenzenesulfonamide, also known as DB844, is a compound that has shown potential as a new anti-tuberculosis drug. Tuberculosis is a bacterial infection caused by Mycobacterium tuberculosis that affects the lungs and can spread to other parts of the body. It is a major global health problem, with an estimated 10 million cases and 1.5 million deaths in 2018. The current treatment for tuberculosis involves a combination of antibiotics that must be taken for at least six months, and drug-resistant strains of the bacteria are becoming more common. Therefore, there is a need for new drugs that can effectively treat tuberculosis.

Scientific Research Applications

Cyclooxygenase-2 Inhibitors

Research has demonstrated the efficacy of sulfonamide derivatives in selectively inhibiting cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1). The introduction of a fluorine atom into sulfonamide compounds has been shown to preserve COX-2 potency while notably increasing COX1/COX-2 selectivity. This is particularly relevant for the development of anti-inflammatory agents with reduced side effects. Such research underscores the therapeutic potential of sulfonamide derivatives in treating conditions like rheumatoid arthritis, osteoarthritis, and acute pain (Hashimoto et al., 2002).

Antimycobacterial Activity

Another study focused on the synthesis of novel thiourea derivatives bearing benzenesulfonamide moiety, which showed promising activity against Mycobacterium tuberculosis. The structural modifications introduced in these compounds led to enhanced antimycobacterial efficacy, highlighting their potential in the treatment of tuberculosis (Ghorab et al., 2017).

Anticancer and Antitumor Activities

Sulfonamide derivatives have also been investigated for their anticancer and antitumor activities. For instance, some newly synthesized sulfonamide-Schiff's bases, thiazolidinones, benzothiazinones, and their C-nucleoside derivatives showed considerable cytotoxic effect against breast carcinoma and cervix carcinoma cell lines, indicating their potential as anticancer agents (Kamel et al., 2010).

Hypoxia Inducible Factor-1 Pathway Inhibitors

Sulfonamide analogs have been explored as inhibitors of the hypoxia inducible factor-1 (HIF-1) pathway, a regulatory mechanism in tumor growth and survival under hypoxic conditions. Structural analysis and biochemical evaluation of these compounds revealed strategies for chemical modification to improve their pharmacological properties, offering a pathway for the development of novel cancer therapeutics (Mun et al., 2012).

Novel Synthetic Routes and Chemical Properties

Further studies have explored novel synthetic routes and chemical properties of sulfonamide derivatives, such as the generation of benzosultams via trifluoromethylation under visible light, showcasing innovative approaches to chemical synthesis (Xiang et al., 2016).

properties

IUPAC Name

N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2,4-difluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F2N2O4S2/c16-11-5-6-15(14(17)9-11)25(22,23)18-12-3-1-4-13(10-12)19-7-2-8-24(19,20)21/h1,3-6,9-10,18H,2,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYGMYPRXEIARSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F2N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.